molecular formula C9H7N3 B14678444 1h-Imidazo[1,5-a]benzimidazole CAS No. 32530-53-3

1h-Imidazo[1,5-a]benzimidazole

Katalognummer: B14678444
CAS-Nummer: 32530-53-3
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: QYRVKWZJVFIOCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[1,5-a]benzimidazole is a heterocyclic compound that consists of an imidazole ring fused to a benzimidazole ring. This unique structure imparts a range of chemical and biological properties, making it a compound of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,5-a]benzimidazole can be synthesized through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazo[1,5-a]benzimidazole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the imidazole and benzimidazole rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazo[1,5-a]benzimidazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

32530-53-3

Molekularformel

C9H7N3

Molekulargewicht

157.17 g/mol

IUPAC-Name

1H-imidazo[1,5-a]benzimidazole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-5H,6H2

InChI-Schlüssel

QYRVKWZJVFIOCP-UHFFFAOYSA-N

Kanonische SMILES

C1N=CC2=NC3=CC=CC=C3N21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.